5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one is a heterocyclic compound that features both a pyrimidine and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one typically involves the condensation of 2-aminothiazole with a suitable pyrimidine derivative. One common method involves the reaction of 2-aminothiazole with 4-chloropyrimidine under basic conditions to yield the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine-thiazole derivatives.
Scientific Research Applications
5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one.
4-Chloropyrimidine: Another precursor used in the synthesis.
5-Amino-2-(thiazol-4-ylamino)pyrimidin-4(1H)-one: A structural isomer with similar properties.
Uniqueness
5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its dual presence of thiazole and pyrimidine rings makes it a versatile scaffold for drug development and other applications .
Properties
CAS No. |
77961-27-4 |
---|---|
Molecular Formula |
C7H7N5OS |
Molecular Weight |
209.23 g/mol |
IUPAC Name |
5-amino-2-(1,3-thiazol-2-ylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H7N5OS/c8-4-3-10-6(11-5(4)13)12-7-9-1-2-14-7/h1-3H,8H2,(H2,9,10,11,12,13) |
InChI Key |
ZPNSLTPOANIGCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.